Cas no 98555-64-7 (5-(Chlorosulfonyl)-2-nitrobenzoic acid)

5-(Chlorosulfonyl)-2-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- 5-(chlorosulfonyl)-2-nitrobenzoic acid
- GS3246
- 5-(Chlorosulfonyl)-2-nitrobenzoic acid
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- インチ: 1S/C7H4ClNO6S/c8-16(14,15)4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
- InChIKey: GSINPMWETVUGBB-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=CC(=C(C(=O)O)C=1)[N+](=O)[O-])(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 396
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 126
5-(Chlorosulfonyl)-2-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-105920-1.0g |
5-(chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 1g |
$943.0 | 2023-05-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301530-500mg |
5-(Chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 500mg |
¥19839.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301530-1g |
5-(Chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 1g |
¥23758.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301530-50mg |
5-(Chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 50mg |
¥5101.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301530-250mg |
5-(Chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 250mg |
¥12582.00 | 2024-04-23 | |
Enamine | EN300-105920-10.0g |
5-(chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 10g |
$4052.0 | 2023-05-26 | |
Aaron | AR01A06S-250mg |
5-(Chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 250mg |
$666.00 | 2025-02-08 | |
1PlusChem | 1P019ZYG-100mg |
5-(chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 100mg |
$459.00 | 2025-03-04 | |
1PlusChem | 1P019ZYG-1g |
5-(chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 1g |
$1083.00 | 2025-03-18 | |
Aaron | AR01A06S-2.5g |
5-(chlorosulfonyl)-2-nitrobenzoic acid |
98555-64-7 | 95% | 2.5g |
$2566.00 | 2024-07-18 |
5-(Chlorosulfonyl)-2-nitrobenzoic acid 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
5-(Chlorosulfonyl)-2-nitrobenzoic acidに関する追加情報
5-(Chlorosulfonyl)-2-nitrobenzoic Acid: A Comprehensive Overview
The compound with CAS No. 98555-64-7, commonly referred to as 5-(Chlorosulfonyl)-2-nitrobenzoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid backbone with a chlorosulfonyl group at the 5-position and a nitro group at the 2-position. These functional groups impart distinctive chemical properties, making it a valuable molecule for various applications.
5-(Chlorosulfonyl)-2-nitrobenzoic acid is synthesized through a series of intricate chemical reactions, often involving multi-step processes that require precise control over reaction conditions. The synthesis typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the nitro and chlorosulfonyl groups in specific positions. Recent advancements in synthetic methodologies have enabled higher yields and improved purity levels, which are critical for its use in research and industrial applications.
The chemical structure of 5-(Chlorosulfonyl)-2-nitrobenzoic acid plays a pivotal role in its reactivity and functionality. The nitro group at the 2-position is known for its strong electron-withdrawing effect, which enhances the acidity of the benzoic acid moiety. This property makes it particularly useful in acidic environments or reactions where proton transfer is a key step. Additionally, the chlorosulfonyl group at the 5-position introduces sulfonic acid functionality, further modulating the compound's chemical behavior.
Recent studies have highlighted the potential of 5-(Chlorosulfonyl)-2-nitrobenzoic acid in various fields. In materials science, it has been explored as a precursor for advanced polymers and high-performance materials due to its ability to undergo polymerization under specific conditions. In pharmacology, researchers have investigated its potential as a drug intermediate, leveraging its unique functional groups to design bioactive molecules with tailored properties.
Moreover, 5-(Chlorosulfonyl)-2-nitrobenzoic acid has shown promise in catalytic applications. Its ability to act as a catalyst in organic reactions has been demonstrated in recent research, where it facilitates selective transformations of organic substrates with high efficiency and specificity. This discovery opens new avenues for its use in green chemistry and sustainable chemical processes.
In terms of environmental impact, 5-(Chlorosulfonyl)-2-nitrobenzoic acid has been studied for its biodegradability and toxicity profiles. Research indicates that under controlled conditions, it exhibits moderate biodegradability, making it a candidate for eco-friendly chemical processes. However, further studies are required to fully understand its environmental fate and potential risks.
The commercial availability of 5-(Chlorosulfonyl)-2-nitrobenzoic acid is limited due to its specialized nature and niche applications. It is primarily sourced from specialized chemical suppliers who cater to research institutions and industries requiring high-purity compounds for advanced applications.
In conclusion, 5-(Chlorosulfonyl)-2-nitrobenzoic acid (CAS No. 98555-64-7) is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses and optimize its synthesis and application methods, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
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